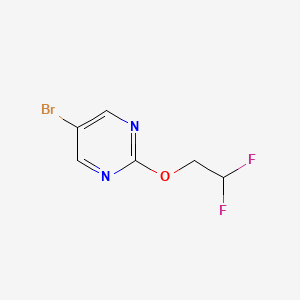

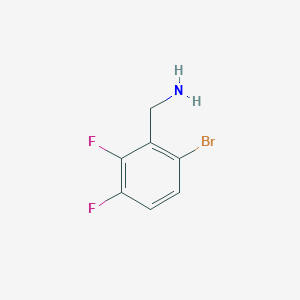

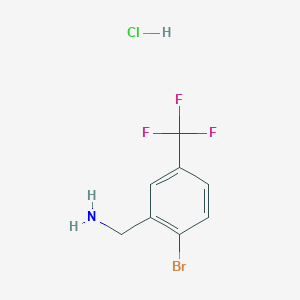

6-Bromo-2,3-difluorobenzylamine

Descripción general

Descripción

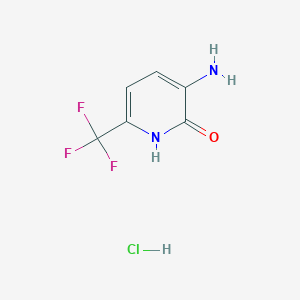

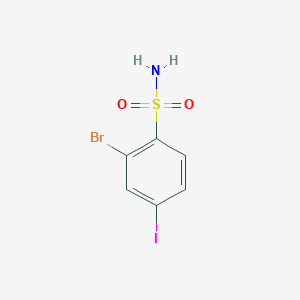

6-Bromo-2,3-difluorobenzylamine is a chemical compound with the molecular formula C7H6BrF2N . It has an average mass of 222.030 Da and a monoisotopic mass of 220.965164 Da .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-difluorobenzylamine consists of a benzene ring substituted with bromine and fluorine atoms and an amine group . Detailed structural analysis such as bond lengths, angles, and conformational details are not available in the searched resources.Physical And Chemical Properties Analysis

6-Bromo-2,3-difluorobenzylamine is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.Aplicaciones Científicas De Investigación

Ligand Design for Biological Labeling : One study focused on ligands bearing 6-bromo-2,2'-bipyridine pendant arms for potential biological labeling. These ligands can be functionalized further, highlighting the utility of bromo-substituted compounds in designing agents for tagging biological materials (Charbonnière, Weibel, & Ziessel, 2002).

Photodimerization in Solid State : Another study investigated the photodimerization of bromo-substituted coumarins in the solid state. This research emphasizes the role of bromo groups in influencing the photobehavior of molecular systems, which is crucial for crystal engineering (Venugopalan, Rao, & Venkatesan, 1991).

Palladium-Assisted Carbon-Carbon Bond Formation : Research on the synthesis and reactivity of orthopalladated dibenzylamine complexes points to the importance of bromo-substituted compounds in facilitating carbon-carbon bond formation, a fundamental process in organic synthesis (Vicente et al., 1999).

Benzofuran Synthesis via Domino Process : A study on CuI-catalyzed coupling of bromo-substituted benzenes with beta-keto esters for benzofuran synthesis illustrates the role of bromo compounds in synthesizing structurally diverse and potentially bioactive molecules (Lu, Wang, Zhang, & Ma, 2007).

Crystal Structure and Synthesis Studies : The synthesis and crystal structure analysis of bromo-N-(2,4-difluorobenzyl)benzamide, closely related to your compound of interest, was carried out, emphasizing the importance of such compounds in structural chemistry and material science (Polo et al., 2019).

Synthesis and Characterization in Chromene Derivatives : A study on the synthesis and kinetics of bromo-substituted chromene derivatives underlines their significance in pharmaceutical research, particularly in the development of anticancer drugs (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Propiedades

IUPAC Name |

(6-bromo-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGJYCHTWYPWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluorobenzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

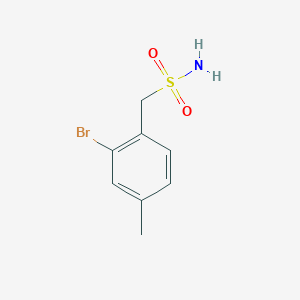

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)